molecular formula C8H7F3O B1349392 4-(Trifluoromethyl)anisole CAS No. 402-52-8

4-(Trifluoromethyl)anisole

Cat. No. B1349392
CAS RN: 402-52-8
M. Wt: 176.14 g/mol
InChI Key: CFIPQRIPCRRISV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)anisole is an organic compound . This colorless liquid exhibits solubility in various organic solvents and emits a pungent odor . It serves as a valuable reagent in organic synthesis and plays a crucial role as an intermediate .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)anisole is C8H7F3O . The molecular weight is 192.14 .


Chemical Reactions Analysis

4-(Trifluoromethyl)anisole can undergo metalation preferentially or exclusively at the methoxy-neighboring position . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)anisole has a refractive index n20/D of 1.432 (lit.), a boiling point of 164 °C (lit.), and a density of 1.266 g/mL at 25 °C (lit.) . It also has a flash point of 59.2±21.8 °C .

Scientific Research Applications

Nanoparticle Analysis and Applications

Nanoparticles exhibit unique physical and chemical properties due to their size, shape, and chemical composition, making them valuable in analytical chemistry. For instance, the analysis of single nanoparticles enables the detection, counting, imaging, and tracking of these entities, revealing properties that could be obscured in ensemble analyses. This capability has led to significant advancements in chemical sensing applications, where the signal transduction or readout is based on detecting a physical property, such as optical absorption, of individual nanoparticles. This analysis is critical for understanding the basic properties of nanoparticles and for developing applications in sensing, imaging, and tracking (Wang & Tao, 2014).

Catalysis

Anisotropic gold nanoparticles have emerged as powerful catalysts due to their tailored surface properties, which can be manipulated to enhance catalytic performance. These nanoparticles, with controlled shapes such as nanorods, nanostars, and nanoflowers, exhibit superior catalytic activity and selectivity compared to traditional catalysts. The unique optical properties of these anisotropic nanoparticles, tunable through their morphology, have also shown immense potential in photocatalysis, contributing to advancements in sustainable chemical processes (Priecel et al., 2016).

Environmental Science

In environmental science, the study of chiral emerging pollutants has highlighted the importance of understanding the environmental fate and biochemical transformations of compounds, including those related to 4-(Trifluoromethyl)anisole. Chiral pollutants, which can exist as different stereoisomers, exhibit varied toxicological effects and environmental behaviors. Analyzing these compounds' enantiomers provides insights into their biotransformation, helping to trace the environmental pathways and potential impacts of such pollutants. This research underscores the necessity of considering stereochemical aspects in environmental assessments of emerging organic pollutants (Wong, 2006).

Safety And Hazards

4-(Trifluoromethyl)anisole is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The paper “Trifluoromethyl ethers – synthesis and properties of an unusual substituent” discusses the synthesis and properties of trifluoromethyl ethers, a group that includes 4-(Trifluoromethyl)anisole . The paper provides an overview of the synthesis, properties, and reactivity of this important substituent .

properties

IUPAC Name

1-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIPQRIPCRRISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344942
Record name 4-(Trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)anisole

CAS RN

402-52-8
Record name 4-(Trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methoxy-4-(trifluoromethyl)benzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

100 g (0.445 mol) of 4-(trifluoromethyl)bromobenzene, 120 g (2.22 mol) of sodium methoxide, and 300 ml of methanol were mixed together in a pressurized reaction vessel, followed by stirring for 6 hr at 150° C. under tight sealing. The resulting reaction mixture was poured into water, followed by extraction with n-hexane. The resulting organic layer was washed with water, followed by drying with magnesium sulfate anhydride and removal of the solvent by distillation. The obtained residue was purified by distillation, thereby obtaining 49 g (0.278 mol) of 4-(trifluoromethyl)anisole (yield: 62.6%).
Quantity
100 g
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reactant
Reaction Step One
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120 g
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reactant
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300 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

200 g (1.11mol) of 4-(trifluoromethyl)chlorobenzene, 179 g (3.31 mol) of sodium methoxide, and 600 ml of methanol were mixed together in a pressurized reaction vessel, followed by stirring for 6 hr at 150° C. under tight sealing. The resulting reaction mixture was filtered to remove precipitates. Water was added to the obtained filtrate, followed by extraction with n-hexane. The resulting organic layer was washed with water, followed by drying with magnesium sulfate anhydride and removal of the solvent by distillation. The obtained residue was purified by distillation, thereby obtaining 112 g (0.636 mol) of 4-(trifluoromethyl)anisole (yield: 57%).
Quantity
200 g
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reactant
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179 g
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reactant
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Quantity
600 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

25.0 g (0.15 moles) of 4-(trifluoromethyl)phenol and 23.5 g (0.17 moles) of potassium carbonate were mixed in 80 ml of acetone in a 200 ml three-necked flask. The flask was equipped with a reflux condenser, a dropping funnel and a thermometer and was connected with a calcium chloride tube for shielding the flask against moisture of the outside. After the mixing, 21.4 g (0.17 moles) of dimethyl sulfate were added at a temperature of not higher than 30° C. in a dropwise manner to the mixture under stirring. After that, the reaction mixture was refluxed at reflux temperature of acetone for 5 hrs. After completing the reaction, the reaction liquid was cooled down to room temperature. The resulting precipitates (solid) were separated by filtration. The obtained filtrate was concentrated by an evaporator. To the resulting residue 100 ml of water and 100 ml of n-hexane were added, thereby extracting the target product into the n-hexane layer. To the resulting water layer 50 ml of n-hexane were added, thereby conducting an extraction again. The resulting two n-hexane layers were combined together, followed by washing with 80 ml of 2 mol/L sodium hydroxide aqueous solution. The resulting n-hexane layer was washed two times with 50 ml of water. The obtained n-hexane layer was dried with magnesium sulfate anhydride, followed by concentration by an evaporator and then by removal of hexane by distillation under reduced pressure, thereby obtaining 22.8 g (0.13 moles) of oily 4-(trifluoromethyl)anisole (isolation yield: 84.0%). This product was found to have the following properties.
Quantity
25 g
Type
reactant
Reaction Step One
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23.5 g
Type
reactant
Reaction Step One
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80 mL
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solvent
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21.4 g
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods IV

Procedure details

Sodium (12.78 g; 555 mmol) was added to dry MeOH (100 ml). When the gas evolution ceased, the reaction mixture was evaporated to dryness and dry NMP (250 ml) followed by Cu (s) (35.3; 555 mmol) and 4-bromo-trifluoromethylbenzene (25 g; 111 mmol) was added. The reaction mixture was heated to 130° C. for 4 h, cooled to rt. and filtered. Water (500 ml) was added to the filtrate and it was extracted with Et2O (2×200 ml). The combined organic fractions were washed with H2O (2×100 ml), dried (MgSO4) and evaporated to dryness. Column chromatography gave 8.05 g (41%) of product.
Quantity
12.78 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
555 mmol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
41%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
42
Citations
RA Benkeser, WE Buting - Journal of the American Chemical …, 1952 - ACS Publications
A series of five compounds has been prepared and the reactions of these with sodium amide in liquid ammonia havebeen studied. Under these conditions, 2-bromo-3-methylanisole (I) …
Number of citations: 26 pubs.acs.org
J Zhang, Q Qian, Y Wang, BBA Bediako, J Yan… - Chemical …, 2019 - pubs.rsc.org
… The substrates with electron-withdrawing groups, such as 4-trifluoromethyl anisole, 3-trifluoromethyl anisole, and 3,5-difluoroanisole, were also tested in the reaction (entries 11–13). It …
Number of citations: 23 pubs.rsc.org
F Romanov-Michailidis, BD Ravetz… - Journal of the …, 2018 - ACS Publications
A novel, electron-deficient cyclopentadienyl iridium(III) catalyst enables sequential cleavage of arene C(sp 2 )–H and methoxy C(sp 3 )–H bonds of anisoles, generating reactive …
Number of citations: 81 pubs.acs.org
D Dunlop, J Pinkas, M Horáček, N Žilková… - Dalton …, 2020 - pubs.rsc.org
Catalytic hydrodehalogenation (HDH) of aliphatic organohalides such as trifluorotoluenes by Et3SiH proceeds in the presence of readily available group 4 metal compounds: Cp′…
Number of citations: 8 pubs.rsc.org
JD Bell, I Robb, JA Murphy - Chemical Science, 2022 - pubs.rsc.org
We report highly selective photocatalytic functionalisations of alkyl groups in aryl alkyl ethers with a range of electron-poor alkenes using an acridinium catalyst with a phosphate base …
Number of citations: 1 pubs.rsc.org
Q Shen, E Han, Y Huang, QY Chen, Y Guo - Synthesis, 2015 - thieme-connect.com
Herein, we report a convenient methodology for the synthesis of fluorinated 1,4,5-substituted 1,2,3-triazoles. The azide–alkyne cycloaddition reaction of internal alkynes catalyzed by a …
Number of citations: 18 www.thieme-connect.com
DA Pratt, MI de Heer, P Mulder… - Journal of the American …, 2001 - ACS Publications
For some time it has been assumed that the direction and magnitude of the effects of Y-substituents on the Z−X bond dissociation enthalpies (BDE's) in compounds of the general …
Number of citations: 120 pubs.acs.org
EM Osselton, ELM Lempers, CP Eyken… - Recueil des Travaux …, 1986 - Wiley Online Library
The meta photocycloaddition of cyano‐ and (trifluoromethyl)‐substituted anisoles to cyclopentene has been investigated and the product ratios are shown to be compatible with a polar …
Number of citations: 19 onlinelibrary.wiley.com
L Niu, J Liu, H Yi, S Wang, XA Liang, AK Singh… - ACS …, 2017 - ACS Publications
Considering the synthetic value of phosphonates, developing powerful catalytic methods for the phosphonylation of C(sp 2 )–H bonds is important. Herein, we achieve a visible-light-…
Number of citations: 77 pubs.acs.org
OA Tomashenko, VV Grushin - Chemical reviews, 2011 - ACS Publications
1. INTRODUCTION “All new is well-forgotten old”, the proverb goes. The current “fluorine boom” 1 is news only to a novice in the field: the exceptional importance of fluorinated organic …
Number of citations: 604 pubs.acs.org

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